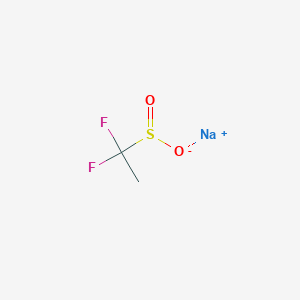

Sodium 1,1-difluoroethanesulfinate

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have an established and profound impact across various scientific disciplines. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, lead to significant alterations in the physical, chemical, and biological properties of the parent molecule. researchgate.net

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of pharmaceuticals. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and favorably modulate lipophilicity and bioavailability. sigmaaldrich.comresearchgate.net An estimated 20-25% of all pharmaceuticals contain fluorine, including several blockbuster drugs. sigmaaldrich.com

The agrochemical industry also heavily relies on organofluorine chemistry for the development of new pesticides and herbicides with improved potency and environmental profiles. chemimpex.com In material science, fluorinated polymers and materials exhibit exceptional properties such as high thermal stability, chemical resistance, and low surface energy, leading to their use in a wide range of applications from advanced coatings to specialized electronic components. researchgate.net

The Role of Fluoroalkylation in Modern Organic Synthesis

Fluoroalkylation, the introduction of a fluoroalkyl group (a carbon chain containing one or more fluorine atoms) into an organic molecule, is a cornerstone of modern organic synthesis. The development of efficient and selective fluoroalkylation methods is crucial for accessing the vast chemical space of organofluorine compounds. These reactions can be broadly categorized into nucleophilic, electrophilic, and radical pathways, each offering distinct advantages depending on the substrate and the desired transformation.

Recent advancements have focused on the development of new reagents and catalytic systems that operate under mild conditions with high functional group tolerance. mdpi.com The ability to perform late-stage fluoroalkylation on complex molecules is particularly valuable in drug discovery, as it allows for the rapid generation of analogues with potentially improved properties. The past decade has seen remarkable progress in this area, with the discovery of novel synthetic methods involving fluorinated radicals, electrochemical fluorination, and cross-coupling reactions.

Sodium 1,1-Difluoroethanesulfinate as a Prominent Fluoroalkylating Reagent

Sodium 1,1-difluoroethanesulfinate, also known by its synonym Baran DFES Reagent, has emerged as a key player in the field of fluoroalkylation. sigmaaldrich.com This stable, solid reagent serves as an efficient precursor to the 1,1-difluoroethyl radical, enabling the direct C-H functionalization of a wide range of organic substrates, particularly heterocycles. sigmaaldrich.com

Developed by the Baran group, this reagent offers an operationally simple and robust method for introducing the valuable difluoroethyl moiety. sigmaaldrich.com Its stability in the presence of air and water, coupled with its broad functional group tolerance, makes it a highly practical tool for both academic research and industrial applications. sigmaaldrich.com The reagent provides a direct approach to creating fluorinated heteroarylether bioisosteres, which are of significant interest in medicinal chemistry. sigmaaldrich.com

Chemical and Physical Properties of Sodium 1,1-Difluoroethanesulfinate

| Property | Value |

| CAS Number | 1422738-67-7 |

| Molecular Formula | C₂H₃F₂NaO₂S |

| Molecular Weight | 152.10 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C |

| Synonyms | Baran DFES Reagent, Baran Difluoroethylation Reagent, DFES-Na Reagent, Sodium 1,1-difluoroethylsulfinate |

Research Findings on the Application of Sodium 1,1-Difluoroethanesulfinate

Recent research has highlighted the utility of Sodium 1,1-difluoroethanesulfinate in various synthetic transformations. A key application is the direct difluoroethylation of electron-rich heterocycles, a reaction that proceeds via a radical mechanism. This method is particularly advantageous as it often does not require the pre-functionalization of the heterocyclic substrate, thus streamlining the synthetic process.

Studies have shown that the reagent is effective for the functionalization of a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reactions are typically carried out under mild conditions, often in the presence of an oxidant, to generate the reactive 1,1-difluoroethyl radical. The regioselectivity of the reaction can often be controlled by the choice of solvent and the electronic properties of the substrate.

The development and application of Sodium 1,1-difluoroethanesulfinate represent a significant advancement in the toolbox of synthetic chemists, providing a reliable and practical method for the incorporation of the difluoroethyl group into complex molecules.

Propriétés

IUPAC Name |

sodium;1,1-difluoroethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUVUSSCQUHHFC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422738-67-7 | |

| Record name | sodium 1,1-difluoroethane-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 1,1 Difluoroethanesulfinate and Its Analogues

Historical and Early Preparative Routes

The initial syntheses of sodium 1,1-difluoroethanesulfinate and related compounds were foundational, establishing the chemical principles that would be refined in later methodologies. These early approaches often involved the use of specialized reagents and the generation of highly reactive intermediates.

Syntheses Involving Hu Reagent Precursors

While direct synthesis of sodium 1,1-difluoroethanesulfinate using Hu reagent precursors is not prominently documented, the principles of using such reagents for difluoromethylation are relevant. The Hu reagent, a hypervalent iodine compound, is a source of the CF3 group. Analogous strategies for the CF2H group, while less common, would conceptually involve the generation of a difluoromethyl nucleophile or radical from a suitable precursor. These early methods, though effective, often required stoichiometric use of expensive and sometimes hazardous reagents.

Approaches Utilizing Difluoromethyl Carbene Intermediates

A significant pathway in early fluorination chemistry involved the generation of difluorocarbene (:CF2) as a highly reactive intermediate. cas.cn This species can be generated from various precursors, including sodium chlorodifluoroacetate (ClCF2COONa) and trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. nih.gov The highly electrophilic difluorocarbene readily reacts with nucleophiles. cas.cn In the context of synthesizing sulfinates, the reaction of difluorocarbene with a sulfite (B76179) or a related sulfur-based nucleophile could theoretically lead to the formation of a difluoromethanesulfinate. However, controlling the reactivity of difluorocarbene to achieve selective formation of the desired sulfinate product presented a considerable challenge, with the potential for over-reaction or side product formation. cas.cnnih.gov The harsh conditions often required for carbene generation, such as high temperatures, also limited the functional group tolerance of these early methods. nih.govnih.gov

Advanced and Scalable Synthetic Protocols

As the demand for fluorinated compounds grew, so did the need for more practical, efficient, and scalable methods for preparing key reagents like sodium 1,1-difluoroethanesulfinate. This led to the development of multistep syntheses from readily available starting materials and the exploration of related sulfinate salts.

Multistep Syntheses from Commercial Building Blocks

A significant advancement in the synthesis of sodium 1,1-difluoroethanesulfinate, often referred to as the Baran DFES Reagent, involves a direct and operationally simple protocol developed by the Baran Group. sigmaaldrich.comsigmaaldrich.com This method provides a direct route to append a 1,1-difluoroethyl group and has been pivotal in the synthesis of fluorinated heteroarylether bioisosteres. sigmaaldrich.comsigmaaldrich.com While specific details of the industrial-scale synthesis are often proprietary, the general approach involves the reaction of 1,1-difluoroethane (B1215649) with a suitable sulfur-based electrophile followed by neutralization. For instance, the reaction of 1,1-difluoroethane, which can be prepared by the reaction of acetylene (B1199291) with hydrogen fluoride (B91410), with sulfuryl chloride could theoretically yield 1,1-difluoroethanesulfonyl chloride. google.com Subsequent reduction of the sulfonyl chloride would then produce the desired sodium 1,1-difluoroethanesulfinate. These multistep sequences, while longer, offer the advantage of using readily available and often less hazardous starting materials, making them more amenable to large-scale production. nih.gov

The following table provides a general overview of a plausible multistep synthesis:

| Step | Reactants | Reagents | Product |

| 1 | Acetylene, Hydrogen Fluoride | Catalyst | 1,1-Difluoroethane |

| 2 | 1,1-Difluoroethane, Sulfuryl Chloride | Radical Initiator | 1,1-Difluoroethanesulfonyl Chloride |

| 3 | 1,1-Difluoroethanesulfonyl Chloride | Reducing Agent (e.g., Sodium Sulfite) | Sodium 1,1-Difluoroethanesulfinate |

Development of Related Difluoroalkanesulfinate Salts

The success of sodium 1,1-difluoroethanesulfinate has spurred interest in the synthesis of a broader range of difluoroalkanesulfinate salts. These related reagents offer the potential to introduce different difluoroalkyl chains into organic molecules, thereby expanding the toolbox for medicinal and materials chemists. The synthetic strategies for these analogues often parallel those for sodium 1,1-difluoroethanesulfinate, starting from the corresponding difluoroalkane. The development of these salts allows for a finer tuning of the physical and biological properties of the target molecules. For instance, longer difluoroalkyl chains can impart greater lipophilicity.

Principles of Sustainable Synthesis in Sulfinate Chemistry

The field of sulfinate chemistry is increasingly embracing the principles of green and sustainable chemistry. nih.govresearchgate.net This involves the use of less toxic reagents and solvents, minimizing waste, and improving energy efficiency. nih.govdntb.gov.ua In the context of synthesizing sulfinates, this translates to developing catalytic methods to replace stoichiometric reagents and utilizing water as a solvent where possible. researchgate.netdntb.gov.ua For example, the synthesis of sulfonamides, which can be derived from sulfinates, has seen the development of sustainable methods using water as a solvent and commercially available, stable sodium sulfinates. researchgate.netdntb.gov.ua While specific sustainable routes for sodium 1,1-difluoroethanesulfinate are still emerging, the broader trends in sulfinate chemistry suggest a future focus on greener synthetic protocols. nih.govnih.gov This includes exploring biocatalytic methods and flow chemistry to improve the environmental footprint of these important reagents.

Mechanistic Investigations of Reactions Involving Sodium 1,1 Difluoroethanesulfinate

Radical Initiation and Propagation Pathways

Reactions involving Sodium 1,1-difluoroethanesulfinate frequently proceed through a radical chain mechanism, which is characterized by three primary phases: initiation, propagation, and termination. acs.org Initiation is the initial step where the reactive radical species is generated. sigmaaldrich.com This is followed by the propagation phase, where the radical reacts with a stable molecule to form a new radical, continuing the chain reaction. sigmaaldrich.com The process concludes with termination, where two radical species combine to form a stable, non-radical product. acs.org

A plausible mechanism for the generation of the key 1,1-difluoroethyl radical (CH₃CF₂•) from Sodium 1,1-difluoroethanesulfinate involves the initial formation of the radical from the sulfinate salt, which then participates in subsequent reactions. For instance, in an electrochemical context, the process is initiated by the anodic oxidation of the sulfinate. acs.org The resulting CH₃CF₂• radical then adds to an electron-rich olefin, generating a stabilized alkyl radical intermediate. acs.org This intermediate can then be further oxidized to a cation, which is trapped by a nucleophile to form the final product, regenerating the radical species in a propagation cycle. acs.org

Plausible Radical Reaction Pathway:

Initiation: Anodic oxidation of the sulfinate salt generates the 1,1-difluoroethyl radical. acs.org CH₃CF₂SO₂Na → CH₃CF₂• + SO₂ + Na⁺ + e⁻

Propagation:

The 1,1-difluoroethyl radical adds to an alkene to form a new, more stable radical intermediate. acs.org

This new radical can then react further to form the product and regenerate a radical species to continue the chain.

Single-Electron Transfer (SET) is a core mechanism for initiating radical reactions involving Sodium 1,1-difluoroethanesulfinate. acs.orgbaranlab.org In this process, a single electron is transferred from a donor to an acceptor, resulting in the formation of radical ions. baranlab.org For sodium sulfinates, the sulfinate salt itself can act as the electron donor.

In electrochemical transformations, the sulfinate undergoes an irreversible oxidative wave at the anode, signifying a SET from the sulfinate to the electrode. acs.org This anodic oxidation directly generates the 1,1-difluoroethyl radical, which is the key reactive intermediate for the subsequent C-C bond formation. acs.org The process is efficient and avoids the need for chemical oxidants. acs.org

Another pathway involves the formation of an electron donor-acceptor (EDA) complex. While not detailed specifically for Sodium 1,1-difluoroethanesulfinate, studies on other sodium sulfinates show they can form EDA complexes with electron-deficient molecules, which can initiate a radical chain reaction.

The generation of the 1,1-difluoroethyl radical from Sodium 1,1-difluoroethanesulfinate can be facilitated by various oxidants and catalysts. The choice of system often dictates the reaction conditions and scope.

Electrochemical Oxidation: As a direct method, anodic oxidation uses an electric potential to remove an electron from the sulfinate, requiring no chemical oxidant or catalyst. acs.org This clean method has been shown to be highly effective for the α,α-difluoroethylation of nonactivated alkenes. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for generating radicals from sulfinate salts. Although specific examples detailing Sodium 1,1-difluoroethanesulfinate are not prevalent, the general mechanism involves the photoexcited catalyst being reductively quenched by the sulfinate salt, which undergoes a SET to produce the sulfonyl radical and sulfur dioxide. Iridium-based photocatalysts, for example, have been used in related oxytrifluoromethylation reactions. acs.org

Metal Catalysis: Transition metals, particularly copper, can catalyze reactions involving sulfinate salts. For instance, copper(II) acetate (B1210297) has been used in the ring-opening trifluoromethylation of cyclopropanols with sodium triflinate, a related sulfinate, where it is proposed to form reactive trifluoromethyl copper species. researchgate.net In the context of C-H functionalization of heterocycles, Sodium 1,1-difluoroethanesulfinate has been used in a procedure involving p-toluenesulfonic acid and zinc chloride, suggesting a role for Lewis acid catalysis in promoting the reaction. acs.org

Stereochemical Aspects of Difluoroalkylation Transformations

A detailed understanding of the stereochemical outcomes is critical for applying difluoroalkylation reactions in the synthesis of chiral molecules. However, specific studies focusing on the stereoselectivity or asymmetric synthesis using Sodium 1,1-difluoroethanesulfinate as the primary reagent are not extensively covered in the reviewed scientific literature. While related fluorine-containing reagents have been employed in asymmetric transformations, a direct and comprehensive analysis of the stereochemical course of reactions involving the 1,1-difluoroethyl radical generated from Sodium 1,1-difluoroethanesulfinate remains an area for future investigation.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides powerful insights into reaction mechanisms, transition states, and the energetics of chemical processes. For related reactions, such as those involving other sulfinate salts or iron-catalyzed cross-couplings, DFT calculations have been instrumental in supporting proposed radical pathways and elucidating the roles of catalysts and intermediates. researchgate.netresearchgate.net However, dedicated computational studies on the reaction mechanisms of Sodium 1,1-difluoroethanesulfinate are not widely reported in the current literature. Such studies would be invaluable for confirming the proposed SET and radical propagation pathways and for predicting the reactivity and selectivity of this important reagent.

Regioselectivity and Chemoselectivity in Transformations

Controlling the regioselectivity and chemoselectivity is paramount in synthetic chemistry to ensure the desired product is formed. sigmaaldrich.comsigmaaldrich.com Reactions with Sodium 1,1-difluoroethanesulfinate have demonstrated notable levels of selectivity.

Regioselectivity: The site at which the 1,1-difluoroethyl group is introduced is highly dependent on the substrate and reaction conditions. In the electrochemical addition to electron-rich olefins, the CH₃CF₂• radical adds preferentially to the double bond to form the most stabilized radical intermediate, such as a benzylic or α-aminated radical. acs.org This directs the regiochemical outcome of the reaction. Similarly, in the C-H functionalization of electron-deficient heteroarenes, systematic studies with various alkylsulfinate salts have shown that substituents on the heterocyclic ring exert predictable and additive effects on the regioselectivity of the substitution. researchgate.net The 1,1-difluoroethylation of heterocycles using Sodium 1,1-difluoroethanesulfinate has been noted to exhibit a site selectivity similar to that of related difluoromethylation reactions. acs.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. chemistrycongresses.ch The use of Sodium 1,1-difluoroethanesulfinate in C-H functionalization strategies allows for the targeting of C-H bonds, which is often complementary to traditional functional group chemistry. chemistrycongresses.ch This approach can streamline the synthesis of complex molecules by enabling reactions at sites that would be unreactive under conventional conditions. sigmaaldrich.com

The following table summarizes the scope of an electrochemical hydroxydifluoromethylation reaction, which was successfully extended to the use of Sodium 1,1-difluoroethanesulfinate to achieve efficient α,α-difluoroethylation. acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(1-phenylvinyl)acetamide | 2-acetamido-3,3-difluoro-2-phenylbutanoic acid | 75 |

| 1,1-diphenylethylene | 3,3-difluoro-2,2-diphenylbutanoic acid | 65 |

| 1,2-dihydronaphthalene | 3,3-difluoro-2-(1,2,3,4-tetrahydronaphthalen-2-yl)butanoic acid | 55 (dr 4:1) |

Synthetic Transformations Enabled by Sodium 1,1 Difluoroethanesulfinate

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials, leading to more atom- and step-economical processes. nih.gov Sodium 1,1-difluoroethanesulfinate has proven to be an effective reagent for the direct introduction of the 1,1-difluoroethyl group into various C-H bonds. sigmaaldrich.comsigmaaldrich.com

Difluoroethylation of Heteroaromatic Systems

The introduction of fluorinated alkyl groups into heteroaromatic compounds can significantly modulate their biological properties. Sodium 1,1-difluoroethanesulfinate provides a direct and operationally simple method for the difluoroethylation of a wide range of electron-rich N-heterocycles. This transformation is typically achieved through a radical-mediated process, often initiated by an oxidant.

The reaction is believed to proceed through the generation of a 1,1-difluoroethyl radical from sodium 1,1-difluoroethanesulfinate. This radical then undergoes addition to the protonated heteroaromatic ring, followed by an oxidative rearomatization step to afford the desired product. This method has been successfully applied to a variety of heterocycles, including pyridines, quinolines, and imidazoles, demonstrating its broad applicability.

Selective Functionalization of Unactivated C(sp³)-H Bonds

The selective functionalization of unactivated C(sp³)-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energies and the presence of multiple, similar C-H bonds in a molecule. nih.gov Recent advancements have demonstrated the utility of sodium 1,1-difluoroethanesulfinate in the directed functionalization of these inert bonds. sigmaaldrich.com

One notable strategy involves the use of a transient directing group, such as an amino acid, which reversibly forms an imine with a ketone or aldehyde substrate. nih.gov This in situ-formed directing group then guides a palladium catalyst to a specific C(sp³)-H bond, enabling its selective arylation. nih.gov While this example highlights the concept of directed C(sp³)-H activation, the direct use of sodium 1,1-difluoroethanesulfinate for the difluoroethylation of unactivated C(sp³)-H bonds often relies on radical-based strategies. These reactions can be facilitated by photocatalysis, where a photocatalyst, upon excitation, initiates a hydrogen atom transfer (HAT) process, generating a carbon-centered radical that can then be trapped by the 1,1-difluoroethyl radical derived from sodium 1,1-difluoroethanesulfinate. nih.gov

C-C Bond Formation Reactions

Beyond C-H functionalization, sodium 1,1-difluoroethanesulfinate is also a valuable reagent for forming carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of methods to incorporate fluorinated alkyl groups is of high importance. illinois.edu

Sodium 1,1-difluoroethanesulfinate can serve as a precursor to the 1,1-difluoroethyl radical, which can then participate in various C-C bond-forming reactions. For instance, in the presence of a suitable catalyst, it can be coupled with aryl or vinyl halides or their equivalents. These reactions often proceed through a radical mechanism, where the 1,1-difluoroethyl radical adds to the coupling partner, followed by a subsequent step to complete the cross-coupling cycle.

Functionalization of Complex Molecular Scaffolds

A key advantage of modern synthetic methods is their ability to modify complex molecules, such as natural products and pharmaceuticals, in the later stages of a synthetic sequence. This "late-stage functionalization" allows for the rapid generation of analogs with potentially improved properties. Sodium 1,1-difluoroethanesulfinate has shown great promise in this area due to its mild reaction conditions and functional group tolerance. sigmaaldrich.comnih.gov

The ability to directly introduce a 1,1-difluoroethyl group into a complex molecule without the need for extensive protecting group manipulations is highly desirable. The radical-based C-H functionalization reactions described previously are well-suited for this purpose. The selectivity of these reactions can often be governed by the inherent electronic and steric properties of the complex substrate, or by using directing group strategies.

Fluoroalkylation through Ring-Opening Reactions

Ring-opening reactions of strained carbocycles provide a powerful method for the construction of linear chains with defined stereochemistry. Sodium 1,1-difluoroethanesulfinate has been effectively employed in the fluoroalkylation of intermediates generated from the ring-opening of cyclopropanols.

Conversion of Cyclopropanol Intermediates to Fluorinated Ketones

Tertiary cyclopropanols, which are readily accessible from the reaction of esters with Kulinkovich-type reagents, can be converted into β-fluorinated ketones through a copper-catalyzed ring-opening reaction in the presence of sodium 1,1-difluoroethanesulfinate. sigmaaldrich.comnih.gov This transformation proceeds via the cleavage of the cyclopropane (B1198618) ring, generating a β-keto radical intermediate. This radical is then trapped by a copper(II) species, which is in turn regenerated by an oxidant. The subsequent reaction with sodium 1,1-difluoroethanesulfinate, likely through the formation of a copper-difluoroethyl species, leads to the formation of the desired β-difluoroethyl ketone. sigmaaldrich.comnih.gov

This method offers a two-step sequence for the conversion of carboxylic esters into valuable fluorinated ketones. sigmaaldrich.comnih.gov The reaction conditions are generally mild, and the use of a copper catalyst makes this a relatively inexpensive and practical approach. sigmaaldrich.comnih.gov

Table of Reaction Substrates and Yields for the Conversion of Cyclopropanols to Fluorinated Ketones

| Cyclopropanol Substrate | Product | Yield (%) |

| 1-Phenylcyclopropanol | 1-Phenyl-3,3-difluorobutan-1-one | 65 |

| 1-(4-Methoxyphenyl)cyclopropanol | 3,3-Difluoro-1-(4-methoxyphenyl)butan-1-one | 72 |

| 1-(4-Chlorophenyl)cyclopropanol | 1-(4-Chlorophenyl)-3,3-difluorobutan-1-one | 58 |

| 1-Cyclohexylcyclopropanol | 1-Cyclohexyl-3,3-difluorobutan-1-one | 45 |

Note: The yields presented in this table are representative examples and may vary depending on the specific reaction conditions and substrate.

Applications in Bioisosteric Replacement and Lead Diversification

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Sodium 1,1-difluoroethanesulfinate has emerged as a key reagent in this endeavor, particularly in the realms of bioisosteric replacement and lead diversification. It serves as a practical source for the 1,1-difluoroethyl group, which contains the valuable difluoromethyl (CF2H) moiety.

The introduction of fluorine-containing groups is a favored strategy among medicinal chemists to improve drug candidates. nih.gov The difluoromethyl group, in particular, has gained significant attention as it can act as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, primarily due to its unique hydrogen bond donating ability. nih.gov Bioisosteric replacement, the exchange of one atom or group with another that has broadly similar properties, is a crucial tactic for optimizing a lead compound's characteristics, such as metabolic stability, binding affinity, and membrane permeability. nih.govcambridgemedchemconsulting.com

Lead diversification involves creating a variety of structural analogs from a promising lead compound to explore structure-activity relationships and identify candidates with superior profiles. bohrium.comsigmaaldrich.com Reagents that enable late-stage functionalization—the direct modification of complex molecules—are highly valuable as they bypass the need for lengthy, de novo synthesis of each analog. sigmaaldrich.comnih.gov Sodium 1,1-difluoroethanesulfinate and related reagents, often referred to as Baran Diversinates™, facilitate this by allowing chemists to directly modify heterocycle-containing compounds in a single, efficient step. sigmaaldrich.comsigmaaldrich.com

The Role of the Difluoromethyl Group as a Bioisostere

The utility of Sodium 1,1-difluoroethanesulfinate is fundamentally linked to the advantageous properties of the difluoromethyl (CF2H) group it installs. This group alters the physicochemical properties of the parent molecule in several beneficial ways. nih.gov It can enhance lipophilicity, which may improve cell membrane permeability. nih.gov Furthermore, the CF2H group can serve as a hydrogen bond donor, which can be critical for enhancing binding affinity to a biological target. nih.govnih.gov This capacity for hydrogen bonding allows it to mimic functional groups common in bioactive molecules, making it an effective bioisostere. nih.gov The replacement of metabolically vulnerable groups with the more stable CF2H group can also significantly improve a drug candidate's pharmacokinetic profile. nih.govchemimpex.com

Table 1: Bioisosteric Properties of the Difluoromethyl (CF2H) Group

| Property | Description | Impact on Drug Design | Source |

|---|---|---|---|

| Hydrogen Bond Donor | The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. | Can mimic the hydrogen bonding of OH, NH, and SH groups, potentially preserving or enhancing binding affinity to the target protein. | nih.govnih.gov |

| Increased Lipophilicity | The replacement of a polar group like OH with a CF2H group generally increases the molecule's lipophilicity. | May improve absorption, distribution, and cell membrane permeability. | nih.gov |

| Metabolic Stability | The C-F bond is very strong, making the CF2H group resistant to metabolic oxidation, a common fate for many functional groups. | Can block sites of metabolism, leading to improved bioavailability and a longer half-life. | nih.govchemimpex.com |

| Modulation of Acidity/Basicity | The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups. | Allows for fine-tuning of a molecule's ionization state, which affects solubility, permeability, and receptor interaction. | nih.gov |

Research Findings in Lead Diversification

The direct functionalization of C-H bonds is a powerful strategy for lead diversification. bohrium.comnih.gov Sodium 1,1-difluoroethanesulfinate is used to introduce the 1,1-difluoroethyl group directly onto heterocyclic systems, which are common scaffolds in pharmaceuticals. sigmaaldrich.com This approach provides a rapid alternative to the multi-step synthesis of analogs. sigmaaldrich.com Research has demonstrated that this reagent can be used to create libraries of diverse structures from a single lead compound, enabling a thorough exploration of how structural modifications impact biological activity. sigmaaldrich.com For instance, modifying a lead molecule at various positions with the 1,1-difluoroethyl group can block sites susceptible to metabolic attack by enzymes, a common reason for drug candidate failure. sigmaaldrich.com This not only helps in identifying more robust candidates but can also be used as a tool to predict metabolic pathways. sigmaaldrich.com

A key advantage of this method is its applicability under biologically compatible conditions, sometimes even in the presence of water and air, which simplifies the process of creating and testing new analogs. sigmaaldrich.com The ability to directly convert a functional group, such as an aliphatic alcohol, into its difluoromethylated counterpart represents a significant advance in efficiency, accelerating the drug discovery process by providing faster access to a wider range of chemical structures for evaluation. nih.gov

Table 2: Applications in Bioisosteric Replacement & Diversification

| Application Strategy | Original Group/Scaffold | Modification | Purpose and Outcome | Source |

|---|---|---|---|---|

| Bioisosteric Replacement | Aliphatic Alcohols (-OH) | Direct deoxydifluoromethylation to install a -CF2H containing group. | Replaces a hydrophilic and metabolically labile group with a more stable bioisostere, aiming to improve pharmacokinetic properties while maintaining potency. | nih.gov |

| Lead Diversification | Heterocyclic C-H Bonds | Direct C-H functionalization with a 1,1-difluoroethyl group. | Creates a diverse set of analogs from a single lead compound in one step, allowing for rapid exploration of structure-activity relationships. | sigmaaldrich.comsigmaaldrich.com |

| Metabolism Blocking | Metabolically Susceptible Sites (e.g., on heterocycles) | Introduction of a 1,1-difluoroethyl group at the site of metabolism. | Blocks metabolic pathways (e.g., by aldehyde oxidase), potentially reducing clearance and improving the metabolic profile of the drug candidate. | sigmaaldrich.com |

Advanced Applications of Sodium 1,1 Difluoroethanesulfinate in Chemical Disciplines

Contributions to Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine-containing groups into organic molecules is a widely recognized strategy for enhancing the pharmacological and physicochemical properties of active compounds in both the pharmaceutical and agrochemical sectors. Sodium 1,1-difluoroethanesulfinate (often abbreviated as DFES-Na) has emerged as a key reagent in this field, primarily for its ability to directly install a 1,1-difluoroethyl group onto various molecular scaffolds. nih.gov This modification is particularly valuable as the difluoroethyl group can act as a bioisostere for the commonly found methoxy (B1213986) group, often leading to improved metabolic stability and enhanced biological activity. nih.govcas.cn

A significant breakthrough in the application of Sodium 1,1-difluoroethanesulfinate was the development of a method for the direct C-H functionalization of heterocycles by the Baran Group. nih.govsigmaaldrich.com This approach provides a more efficient and modular route to fluorinated heteroarylether bioisosteres compared to traditional multi-step synthetic sequences. nih.govcas.cntau.ac.il The reaction typically proceeds via a radical process, allowing for the late-stage introduction of the difluoroethyl group into complex molecules, a feature highly desirable in drug discovery and development. nih.govnih.gov

The applications of this methodology extend to the synthesis of a wide array of heterocycles, which are core structures in many pharmaceutical and agrochemical agents. nih.govrsc.org The ability to directly append a difluoroethyl group offers a powerful tool for medicinal and agricultural chemists to rapidly generate diverse libraries of fluorinated compounds for biological screening. nih.gov

Table 1: Comparison of Methoxy and 1,1-Difluoroethyl Groups as Bioisosteres

| Property | Methoxy Group (-OCH₃) | 1,1-Difluoroethyl Group (-CH(CF₂)CH₃) | Significance in Drug Design |

|---|---|---|---|

| Metabolic Stability | Prone to O-dealkylation by cytochrome P450 enzymes. | Resistant to oxidative metabolism at the difluorinated carbon. | Increased in vivo half-life and bioavailability. nih.gov |

| Lipophilicity | Moderately lipophilic. | Significantly more lipophilic. | Can influence cell membrane permeability and target engagement. |

| Electronic Properties | Electron-donating through resonance. | Electron-withdrawing due to the inductive effect of fluorine atoms. | Alters the electronic environment of the parent molecule, potentially improving target binding affinity. nih.gov |

| Steric Profile | Relatively small and flexible. | Larger and conformationally distinct. | Can influence binding to target proteins and receptor selectivity. nih.govcas.cn |

Role in the Development of Specialty Materials

The unique properties imparted by fluorine atoms have made fluoropolymers and other fluorinated materials indispensable in a wide range of high-performance applications. Sodium 1,1-difluoroethanesulfinate serves as a potential precursor for the synthesis of specialty polymers and coatings with tailored properties. nih.gov The introduction of the 1,1-difluoroethyl moiety can significantly enhance the chemical resistance, thermal stability, and durability of materials. nih.govazom.com

Fluoropolymers are renowned for the strength of the carbon-fluorine bond, which contributes to their exceptional inertness and stability. azom.comrushim.ru By incorporating the difluoroethyl group into a polymer backbone, it is possible to create materials with a unique combination of properties. For example, the presence of fluorine can lower the surface energy of a material, leading to hydrophobic and oleophobic characteristics, which are highly desirable for creating non-stick and easy-to-clean surfaces. nih.gov

In the realm of specialty coatings, the addition of fluorinated segments can improve weatherability and protect against degradation from UV radiation and harsh environmental conditions. nih.gov While specific examples of polymers synthesized directly from Sodium 1,1-difluoroethanesulfinate are not extensively documented in publicly available literature, the principles of fluorine chemistry suggest its potential utility in creating advanced fluoropolymers. The sulfinate functionality of the molecule also presents opportunities for novel polymerization and modification reactions, potentially leading to the development of innovative surfactants and functional polymers. nih.gov

Table 2: Potential Effects of Incorporating the 1,1-Difluoroethyl Group into Polymers

| Property | Expected Enhancement | Rationale | Potential Applications |

|---|---|---|---|

| Chemical Resistance | High | The strong C-F bonds are resistant to attack by many chemicals and solvents. azom.com | Linings for chemical storage tanks, protective coatings, and seals. |

| Thermal Stability | High | The high bond energy of C-F bonds contributes to resistance to thermal degradation. azom.com | High-temperature wire insulation, components for aerospace applications. |

| Low Surface Energy | High | The low polarizability of the C-F bond results in weak intermolecular forces. | Non-stick coatings for cookware, water- and stain-repellent textiles. |

| Weatherability | High | Resistance to degradation by UV radiation and atmospheric pollutants. | Durable architectural coatings, automotive finishes. |

Innovations in Environmental Chemistry

The application of Sodium 1,1-difluoroethanesulfinate in environmental chemistry is twofold: its role in the synthesis of more environmentally benign agrochemicals and its use in the development of analytical methods for monitoring fluorinated pollutants. nih.gov

In the area of environmental monitoring, the detection and quantification of persistent fluorinated organic compounds (FOCs) is a significant challenge. Sodium 1,1-difluoroethanesulfinate can serve as a valuable tool in the development of new analytical methods for these pollutants. nih.gov For instance, it can be used as a standard for the calibration of analytical instruments or as a reagent in derivatization reactions to improve the detectability of certain FOCs. cdc.gov

Several analytical techniques, such as those involving a sodium fusion reaction to break down organofluorine compounds into ionic fluoride (B91410), could potentially utilize Sodium 1,1-difluoroethanesulfinate as a reference compound. nih.gov The subsequent measurement of the released fluoride ions can be performed using an ion-selective electrode, providing a sensitive method for quantifying the total organic fluorine content in a sample. nih.govnih.gov The development of robust and accurate analytical protocols is crucial for assessing the extent of environmental contamination with FOCs and for enforcing environmental regulations.

Table 3: Applications of Sodium 1,1-Difluoroethanesulfinate in Environmental Chemistry

| Application Area | Specific Role of Sodium 1,1-Difluoroethanesulfinate | Intended Environmental Benefit |

|---|---|---|

| Agrochemical Synthesis | Reagent for the synthesis of highly active fluorinated pesticides and herbicides. nih.gov | Reduced application rates, minimizing environmental exposure and potential for runoff. |

| Environmental Monitoring | Standard compound for method development and calibration in the analysis of fluorinated organic compounds. nih.gov | Improved accuracy and reliability of data on the environmental prevalence of FOCs. |

| Analytical Method Development | Potential reagent in derivatization or decomposition methods for the quantification of total organic fluorine. nih.gov | Enables more comprehensive assessment of environmental samples for fluorinated pollutants. |

Analytical Characterization Methodologies for Sodium 1,1 Difluoroethanesulfinate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the precise atomic arrangement within a molecule. For sodium 1,1-difluoroethanesulfinate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts provide information about the electronic environment of the protons. For sodium 1,1-difluoroethanesulfinate, the methyl (CH₃) protons would exhibit a characteristic signal. The chemical shift of these protons is influenced by the adjacent difluorinated carbon.

¹⁹F NMR: ¹⁹F NMR is particularly crucial for fluorinated compounds. nih.govmagritek.com It offers high sensitivity and a wide range of chemical shifts, making it an excellent tool for identifying and quantifying fluorine-containing molecules. nih.govmagritek.com The two fluorine atoms in sodium 1,1-difluoroethanesulfinate would produce a distinct signal in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the C-F₂ group. The analysis of the ¹⁹F nucleus is similar to that of ¹H, with the advantage of having a natural abundance of 100% and a spin of ½. magritek.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in sodium 1,1-difluoroethanesulfinate, including the methyl carbon and the difluoromethyl carbon, would give rise to a separate signal. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. pressbooks.pub The carbon attached to the fluorine atoms will show a significant downfield shift due to the high electronegativity of fluorine.

Table 1: Predicted NMR Data for Sodium 1,1-Difluoroethanesulfinate

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) |

| ¹H | 1.5 - 2.5 | Triplet | |

| ¹⁹F | -110 to -130 | Quartet | |

| ¹³C (CH₃) | 15 - 25 | Quartet | |

| ¹³C (CF₂) | 115 - 135 | Triplet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For sodium 1,1-difluoroethanesulfinate, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Table 2: Characteristic IR Absorption Bands for Sodium 1,1-Difluoroethanesulfinate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in CH₃) | 2900 - 3000 | Medium |

| S=O stretch (sulfinate) | 1050 - 1250 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-S stretch | 600 - 800 | Medium |

Mass Spectrometry for Molecular Characterization (MS, LC-MS/MS, FT-ICR MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and sensitive detection of analytes in complex mixtures. rsc.orgnih.govnih.gov

Mass Spectrometry (MS): In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. For sodium 1,1-difluoroethanesulfinate (C₂H₃F₂NaO₂S), the expected molecular weight is approximately 152.10 g/mol . sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govaccustandard.comlcms.cz It is particularly useful for quantifying trace amounts of the compound in complex matrices. nih.govaccustandard.com The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity. rsc.org

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolving power and accuracy, making it ideal for the precise determination of elemental composition. nih.gov This can be crucial for confirming the identity of novel derivatives of sodium 1,1-difluoroethanesulfinate.

Chromatographic Separations (HPLC, GC-MS, GPC)

Chromatographic techniques are essential for separating sodium 1,1-difluoroethanesulfinate from impurities, reaction byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. shimadzu.comnih.govtbzmed.ac.irnih.gov For a polar and ionic compound like sodium 1,1-difluoroethanesulfinate, reversed-phase or ion-exchange chromatography would be suitable methods. nih.govresearchgate.net The choice of column, mobile phase, and detector (e.g., UV, MS) is critical for achieving optimal separation. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is typically used for volatile and thermally stable compounds, derivatization of sodium 1,1-difluoroethanesulfinate could potentially make it amenable to this technique. The trimethylsilyl (B98337) derivative, for instance, might be sufficiently volatile for GC analysis. cdc.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size. lcms.czresearchgate.net This technique is particularly useful for the analysis of polymeric derivatives of sodium 1,1-difluoroethanesulfinate, allowing for the determination of their molecular weight distribution. lcms.czhpst.cz

Specialized Elemental Analysis for Fluorine Content

Accurate determination of the fluorine content is critical for the characterization of sodium 1,1-difluoroethanesulfinate and its derivatives.

Combustion Ion Chromatography: This method involves the combustion of the sample in a furnace, followed by the absorption of the resulting gases and analysis of the fluoride (B91410) ion using ion chromatography. intertek.com This technique provides a direct and accurate measurement of the total fluorine content.

Ion-Selective Electrode (ISE): After appropriate sample preparation to release the fluoride ion, an ion-selective electrode can be used for its quantification. cdc.gov This method is known for its simplicity and sensitivity. cdc.gov

Elemental Analysis: Modern elemental analyzers can be equipped to handle fluorine-containing compounds. thermofisher.com These instruments perform combustion of the sample and subsequent detection of the resulting gases to determine the percentage of carbon, hydrogen, nitrogen, sulfur, and in some specialized setups, halogens like fluorine. thermofisher.com

Table 3: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹⁹F NMR | Fluorine environment and quantification |

| ¹³C NMR | Carbon skeleton structure |

| IR Spectroscopy | Presence of functional groups |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| LC-MS/MS | Separation and sensitive quantification in mixtures |

| FT-ICR MS | High-resolution mass and elemental composition |

| HPLC | Separation, purification, and quantification |

| GC-MS | Analysis of volatile derivatives |

| GPC | Molecular weight distribution of polymers |

| Elemental Analysis | Percentage of fluorine and other elements |

Emerging Trends and Future Research Trajectories

Development of Novel and Sustainable Synthetic Routes

The current synthesis of sodium 1,1-difluoroethanesulfinate is effective, but ongoing research is focused on developing more sustainable and efficient methods. A novel synthetic route with mild conditions and low toxicity has been described for similar fluorinated compounds, which could serve as a basis for new approaches to producing sodium 1,1-difluoroethanesulfinate. researchgate.net The goal is to create processes that are not only high-yielding but also environmentally benign, reducing the use of hazardous reagents and minimizing waste.

Expanding the Scope of Substrates and Reaction Partners

A significant area of future research lies in broadening the range of molecules that can be modified using sodium 1,1-difluoroethanesulfinate. While it is already used for the direct alkylation of heterocycles, researchers are exploring its reactivity with a wider variety of substrates. sigmaaldrich.comsigmaaldrich.com This includes investigating its application with more complex and sterically hindered molecules. nih.gov The development of methods to expand the substrate scope is a key area of interest, as it would allow for the synthesis of a more diverse array of fluorinated compounds. nih.govescholarship.org

Optimization of Catalytic Systems for Enhanced Efficiency

To improve the efficiency and applicability of reactions involving sodium 1,1-difluoroethanesulfinate, the optimization of catalytic systems is crucial. This involves the development of new catalysts that can promote the desired transformations under milder conditions and with greater selectivity. sigmaaldrich.com Research in this area aims to identify catalysts that are not only highly active but also robust and recyclable, contributing to more economical and sustainable chemical processes.

Advanced Mechanistic Understanding through Computational Studies

A deeper understanding of the reaction mechanisms involving sodium 1,1-difluoroethanesulfinate is essential for its rational application and the design of improved synthetic protocols. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and intermediates of these reactions. This knowledge can help in predicting reactivity, explaining observed selectivities, and guiding the development of new and more efficient synthetic methods.

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of reactions with sodium 1,1-difluoroethanesulfinate into flow chemistry setups offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. bioduro.comnih.gov Flow chemistry can enable the continuous production of fluorinated compounds, which is particularly beneficial for large-scale synthesis. nih.gov Furthermore, the use of high-throughput screening (HTS) techniques can accelerate the discovery of new reactions and the optimization of reaction conditions. nih.govnih.govmdpi.comcuanschutz.edu HTS allows for the rapid testing of a large number of variables, such as catalysts, solvents, and reaction partners, significantly speeding up the research and development process. mdpi.com

Exploration of New Fluorinated Motifs and Bioisosteres

Sodium 1,1-difluoroethanesulfinate provides access to the 1,1-difluoroethyl group, a valuable fluorinated motif. Future research will likely focus on utilizing this reagent to create more complex and novel fluorinated structures. The introduction of fluorine can significantly alter the biological properties of a molecule, and the 1,1-difluoroethyl group can act as a bioisostere for other chemical groups. nih.gov Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. drughunter.com The exploration of new fluorinated motifs and their application as bioisosteres will continue to be a major driver of research in this area. nih.govdrughunter.com

Q & A

Basic: What are the optimal conditions for synthesizing sodium 1,1-difluoroethanesulfinate in high yield?

Methodological Answer:

Synthesis typically involves radical sulfination or condensation reactions. For example, a 3.75 mmol scale reaction using ZnCl₂ and TBHP in dichloromethane (DCM)/water yielded 85% product . Key parameters include:

- Stoichiometry: 1.5 equivalents of sodium 1,1-difluoroethanesulfinate relative to the substrate.

- Temperature: Ice-bath cooling (0–5°C) to mitigate exothermic side reactions .

- Additives: ZnCl₂ enhances electrophilicity, while TBHP acts as an oxidizer .

Lower yields (e.g., 60%) occur with sterically hindered substrates like bromophenyl derivatives due to reduced reactivity .

Basic: How is sodium 1,1-difluoroethanesulfinate characterized post-synthesis?

Methodological Answer:

Standard characterization includes:

- ¹H/¹³C/¹⁹F NMR: Distinct signals for CF₂ groups (e.g., δ –115.4 ppm in ¹⁹F NMR) and sulfinate moieties (δ 128.4 ppm in ¹³C NMR) .

- IR Spectroscopy: Peaks at 1193 cm⁻¹ (S=O stretching) and 2936 cm⁻¹ (C-H stretching) confirm functional groups .

- Elemental Analysis: Matches calculated vs. observed C, H, and S percentages (e.g., 32.76% C calc’d vs. 32.87% found) .

Advanced: Why does sodium 1,1-difluoroethanesulfinate favor substitution on electron-deficient aromatic rings?

Methodological Answer:

The reagent’s electrophilic CF₂ group reacts preferentially with electron-rich sites. In reactions with papaverine, it selectively substitutes the isoquinoline ring (electron-deficient) over dimethoxybenzyl rings, yielding products like 4 (7%) and 5 (3%) . This contrasts with more electrophilic reagents (e.g., Zn(CF₃SO₂)₂), which target electron-rich regions. Mechanistic studies suggest the CF₂ group’s polarization under oxidative conditions drives selectivity .

Advanced: How do exothermic side reactions impact scalability?

Methodological Answer:

Exothermic events during TBHP addition can reduce yields and selectivity. For gram-scale reactions, controlled addition via syringe pumps is critical to maintain temperatures below 10°C . For example, rapid TBHP addition in DCM/water systems led to a 15% yield drop in larger-scale syntheses due to thermal decomposition .

Advanced: How can contradictory yield data in similar reactions be resolved?

Methodological Answer:

Discrepancies arise from substrate steric/electronic effects and reagent purity. For instance:

- High yields (85%) occur with linear alkanes due to unhindered access to the sulfinate group .

- Low yields (60%) with bromophenyl substrates stem from steric hindrance and electron withdrawal .

Validate purity via elemental analysis and adjust equivalents (e.g., 2.5 mmol scale required 1.5 equiv of reagent for 60% yield) .

Advanced: What strategies address incomplete substrate consumption despite excess reagents?

Methodological Answer:

Even with 6x reagent excess, 7–14% starting material recovery is common . Solutions include:

- Sequential reagent addition: A second TBHP/sulfinate dose drives reactions to completion (e.g., 2-43 synthesis required two additions for full conversion) .

- Solvent optimization: Polar aprotic solvents (e.g., MeCN) enhance solubility of ionic intermediates .

Basic: What purification methods are effective for sodium 1,1-difluoroethanesulfinate derivatives?

Methodological Answer:

- Recrystallization: Use MeOH/DCM (1:2) to isolate white solids with Rf = 0.70 .

- Partitioning: Separate organic (EtOAc) and aqueous (NaHCO₃) layers to remove unreacted starting material .

Advanced: How do additives like TsOH influence reaction outcomes?

Methodological Answer:

TsOH (p-toluenesulfonic acid) protonates sulfinate salts, generating the reactive sulfinic acid intermediate. In quinoxalinol reactions, TsOH (1.0 equiv) increased yields by stabilizing the transition state during CF₂ transfer .

Advanced: What role do solvent systems play in reaction efficiency?

Methodological Answer:

Biphasic systems (DCM/water) improve interfacial reactivity. For example, DCM solubilizes organic substrates, while water dissolves ZnCl₂ and TBHP, facilitating radical generation . Homogeneous systems (MeCN/water) are less effective due to reduced phase interaction .

Basic: How is the sulfinate’s stability validated under reaction conditions?

Methodological Answer:

Stability is confirmed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.